(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one
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Overview
Description
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a deoxygenated derivative of zeorinone, which is known for its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxy-beta-zeorinone typically involves the deoxygenation of its parent compound, zeorinone. This process can be achieved through various chemical reactions, including reduction reactions using specific reagents. One common method involves the use of deoxygenating agents such as tributyltin hydride or other reducing agents under controlled conditions .
Industrial Production Methods
Industrial production of deoxy-beta-zeorinone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully deoxygenated compounds .
Scientific Research Applications
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of deoxy-beta-zeorinone involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Zeorinone: The parent compound from which deoxy-beta-zeorinone is derived.
Deoxycholic acid: Another deoxygenated compound with similar chemical properties.
Idoxuridine: A deoxygenated nucleoside analog used in antiviral therapies
Uniqueness
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one is unique due to its specific deoxygenated structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique properties and ability to undergo various chemical reactions make it a valuable subject of scientific research
Properties
CAS No. |
17075-61-5 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.729 |
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H50O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h19-21,23-25H,9-18H2,1-8H3/t20-,21-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
InChI Key |
XCWWVSSWCRUJLT-SXEBQTSHSA-N |
SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C |
Synonyms |
(21S)-A/'-Neo-5α-gammaceran-6-one |
Origin of Product |
United States |
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